molecular formula C14H10Cl2N4S B1434157 4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-85-6

4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B1434157
M. Wt: 337.2 g/mol
InChI Key: UVEVGJFMUPOFCK-UHFFFAOYSA-N
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Description

“4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the secondary amine in N2,3-trimethyl-2H-indazol-6-amine was reacted with 2,4-dichloropyrimidine in DMF under basic conditions and elevated temperature (100°C, 3 hr) to afford a related compound .

Scientific Research Applications

Antiproliferative Activity

Research has synthesized new derivatives related to the specified chemical structure, demonstrating significant antiproliferative activity against cancer cell lines. For instance, a study reported the synthesis and evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones for their antiproliferative effects on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, with some inducing apoptotic cell death in MCF-7 cells, indicating potential as anticancer agents (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

Another area of application is the development of compounds with antimicrobial properties. A study synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating preliminary antibacterial and antifungal activities. These findings suggest the potential of such compounds in addressing microbial resistance (El-Gazzar et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using similar structures has been a significant focus. For example, the creation of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives has been reported, showcasing a method to develop new molecules with varied biological activities (Li-feng, 2011).

Antibacterial Evaluation

Research on the synthesis and antibacterial evaluation of novel derivatives reveals their potential as antibacterial agents. A study introduced a new methodology for synthesizing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, with some showing moderate value compared to reference drugs (Afrough et al., 2019).

Amplifiers of Phleomycin

There is also research into compounds acting as amplifiers of phleomycin, a chemotherapeutic agent. Studies have prepared derivatives by condensation and nucleophilic displacement, reporting activities that suggest enhancement of phleomycin's effects (Brown et al., 1982).

properties

IUPAC Name

4-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-7-12(10-5-6-18-14(17)20-10)21-13(19-7)8-3-2-4-9(15)11(8)16/h2-6H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEVGJFMUPOFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

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